Differential Anthelmintic Potency of C-5 Hydroxyimino (Oxime) vs. Hydroxyl Substitution
Substitution of the C-5 hydroxyl (OH) group with an oxo (=O) group abolishes anthelmintic activity. Replacement of the oxo with an oxime (NOH) group—as in milbemycin A3 oxime—partially restores activity but does not achieve the potency of the native hydroxyl-containing compounds like ivermectin or doramectin. [1] This results in a substantial potency differential.
| Evidence Dimension | In vitro nematocidal potency (Haemonchus contortus larval development assay) |
|---|---|
| Target Compound Data | Partial restoration of activity (oxime substitution); not fully restored to hydroxyl level. |
| Comparator Or Baseline | Ivermectin (C-5 OH): fully effective at 0.001 μg/ml. C-5 oxo analogs: several orders of magnitude less potent. |
| Quantified Difference | Activity restored to some degree but did not restore it to the level of those possessing the hydroxyl substituent. Hydroxyl analogs were superior by several orders of magnitude over oxo substituents. |
| Conditions | Larval development assay using Haemonchus contortus; 14 avermectin analogs tested spanning 5 orders of magnitude in activity. |
Why This Matters
Procurement of a compound with C-5 oxime substitution is justified for research into resistance mechanisms, selective toxicity, or when intermediate potency is specifically required rather than maximum anthelmintic efficacy.
- [1] Michael B, Meinke PT, Shoop W. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. J Parasitol. 2001 Jun;87(3):692-6. View Source
